1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide
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Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 3,4-Dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The 3,4-dihydroisoquinoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Piperidine-4-carboxylic Acid: The acetylated product is then coupled with piperidine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used as a tool compound to study receptor interactions and signal transduction pathways.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Comparison
1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of both the dihydroisoquinoline and piperidine carboxamide moieties. This structural uniqueness may confer distinct pharmacological properties compared to similar compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H23N3O2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c18-17(22)14-6-9-20(10-7-14)16(21)12-19-8-5-13-3-1-2-4-15(13)11-19/h1-4,14H,5-12H2,(H2,18,22) |
InChI Key |
DTDWTAKHTYWEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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